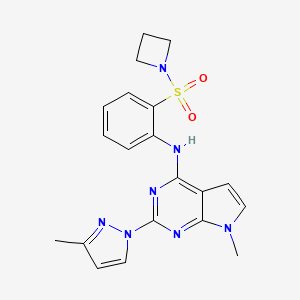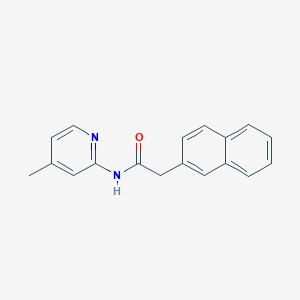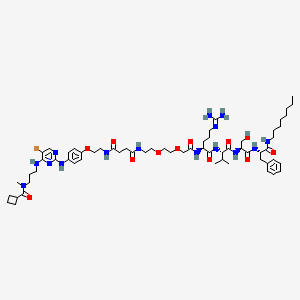
Mcl-1 inhibitor 18
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mcl-1 inhibitor 18 is a small molecule inhibitor that targets the myeloid cell leukemia 1 (MCL-1) protein, which is a member of the B-cell lymphoma 2 (BCL-2) family. MCL-1 is an anti-apoptotic protein that plays a crucial role in cell survival by preventing apoptosis. Overexpression of MCL-1 is frequently observed in various cancers, making it an attractive target for cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mcl-1 inhibitor 18 involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common approach is the use of DNA-encoded chemical library synthesis, which allows for the rapid generation of complex macrocyclic compounds . The synthetic route typically involves the following steps:
- Formation of the core scaffold through cyclization reactions.
- Introduction of functional groups via substitution reactions.
- Final coupling reactions to attach specific side chains.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to produce large quantities of the compound. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Mcl-1 inhibitor 18 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions include various intermediates and the final this compound compound, which is characterized by its macrocyclic structure and specific functional groups .
Applications De Recherche Scientifique
Mcl-1 inhibitor 18 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study protein-protein interactions and the role of MCL-1 in apoptosis.
Biology: Investigated for its effects on cell survival, proliferation, and apoptosis in various cell lines.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers that overexpress MCL-1.
Industry: Utilized in drug discovery and development programs to identify new cancer therapies.
Mécanisme D'action
Mcl-1 inhibitor 18 exerts its effects by selectively binding to the MCL-1 protein, thereby freeing pro-apoptotic proteins such as BAX and BAK. This initiates the intrinsic apoptotic pathway, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and activation of the caspase cascade, ultimately resulting in cell apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Venetoclax: A BCL-2 inhibitor used in the treatment of chronic lymphocytic leukemia.
Navitoclax: A BCL-2/BCL-xL inhibitor investigated for its potential in treating various cancers.
ABT-199: Another BCL-2 inhibitor with similar applications to venetoclax.
Uniqueness of Mcl-1 Inhibitor 18
This compound is unique in its high selectivity for the MCL-1 protein, which distinguishes it from other BCL-2 family inhibitors. This selectivity allows for targeted inhibition of MCL-1, reducing the risk of off-target effects and improving its therapeutic potential .
Propriétés
Formule moléculaire |
C50H60ClN5O10 |
|---|---|
Poids moléculaire |
926.5 g/mol |
Nom IUPAC |
(21S,24R,27S)-6-(4-chloro-3,5-dimethylphenoxy)-8-ethoxy-21-(2-methylpropyl)-12,19,22,25-tetraoxo-24-(pyridin-3-ylmethyl)-2,10-dioxa-13,20,23,26-tetrazatetracyclo[27.2.2.214,17.04,9]pentatriaconta-1(32),4(9),5,7,29(33),30-hexaene-27-carboxylic acid |
InChI |
InChI=1S/C50H60ClN5O10/c1-6-63-43-25-39(66-38-19-30(4)46(51)31(5)20-38)24-35-27-64-37-15-11-32(12-16-37)21-42(50(61)62)56-49(60)41(22-34-8-7-17-52-26-34)55-48(59)40(18-29(2)3)54-44(57)23-33-9-13-36(14-10-33)53-45(58)28-65-47(35)43/h7-8,11-12,15-17,19-20,24-26,29,33,36,40-42H,6,9-10,13-14,18,21-23,27-28H2,1-5H3,(H,53,58)(H,54,57)(H,55,59)(H,56,60)(H,61,62)/t33?,36?,40-,41+,42-/m0/s1 |
Clé InChI |
XDDCODGTBKQLHJ-IMERTTOPSA-N |
SMILES isomérique |
CCOC1=CC(=CC2=C1OCC(=O)NC3CCC(CC3)CC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](CC4=CC=C(C=C4)OC2)C(=O)O)CC5=CN=CC=C5)CC(C)C)OC6=CC(=C(C(=C6)C)Cl)C |
SMILES canonique |
CCOC1=CC(=CC2=C1OCC(=O)NC3CCC(CC3)CC(=O)NC(C(=O)NC(C(=O)NC(CC4=CC=C(C=C4)OC2)C(=O)O)CC5=CN=CC=C5)CC(C)C)OC6=CC(=C(C(=C6)C)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


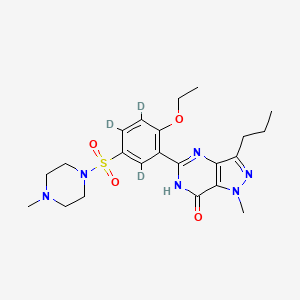
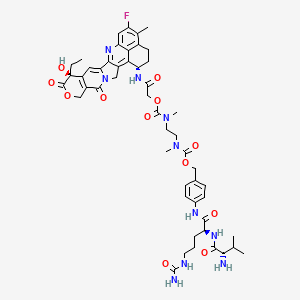
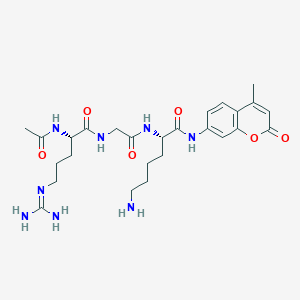
![2-[(2S,5R,8S,11S)-8-[4-[[(2S,3R,4R,5R,6S)-6-(aminomethyl)-3,4,5-trihydroxyoxane-2-carbonyl]amino]butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B12378410.png)

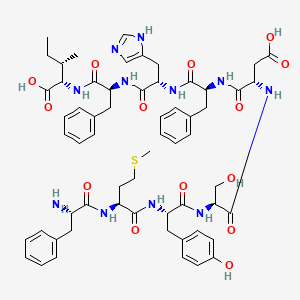
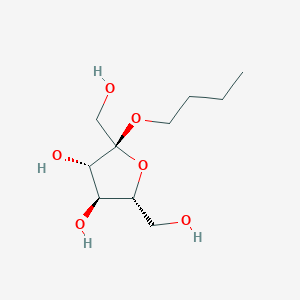
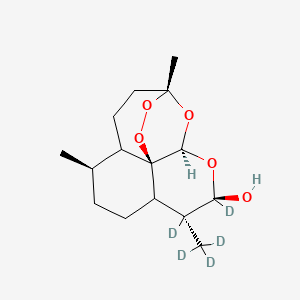
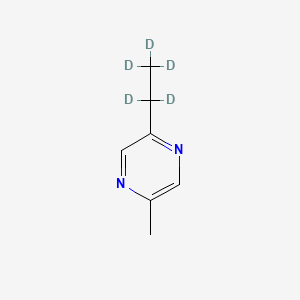
![(1S,3R,8R,9S,11S,12S,14S,15R,16R)-6,6-difluoro-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-9,14-diol](/img/structure/B12378453.png)
